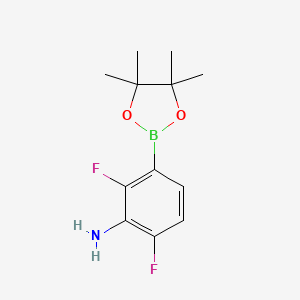

![molecular formula C6H4BrN3O B1529571 4-Amino-5-bromofuro[2,3-D]pirimidina CAS No. 1211525-35-7](/img/structure/B1529571.png)

4-Amino-5-bromofuro[2,3-D]pirimidina

Descripción general

Descripción

4-Amino-5-bromofuro[2,3-D]pyrimidine is a compound that has been studied for its potential pharmacological effects . It is known to exist in both natural and synthetic forms . This compound is also known as ABT-702 dihydrochloride .

Synthesis Analysis

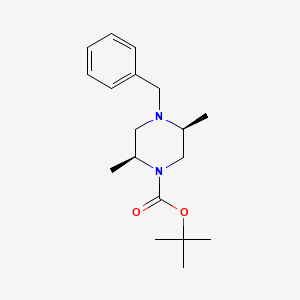

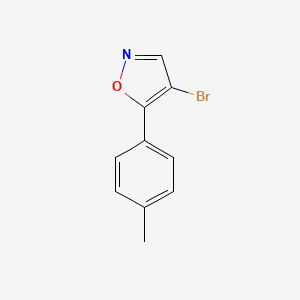

The synthesis of pyrimidines, including 4-Amino-5-bromofuro[2,3-D]pyrimidine, involves numerous methods . For instance, one method involves the reaction of 6-arylamino derivatives with alkylamines to form 6-alkylamino-4-arylamino-5-acetyl-2-phenylpyrimidines .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of 4-Amino-5-bromofuro[2,3-D]pyrimidine is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Pyrimidines, including 4-Amino-5-bromofuro[2,3-D]pyrimidine, have been found to exhibit a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-5-bromofuro[2,3-D]pyrimidine include a melting point of 287–288 °C . It is also known to be insoluble in water but soluble in DMSO .Aplicaciones Científicas De Investigación

Aplicaciones antiinflamatorias

Las pirimidinas, incluyendo derivados como la 4-Amino-5-bromofuro[2,3-D]pirimidina, se han estudiado por sus propiedades antiinflamatorias. Se sabe que inhiben la expresión y las actividades de importantes mediadores inflamatorios como la prostaglandina E2, la óxido nítrico sintasa inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y algunas interleucinas . Esto las convierte en candidatas potenciales para el desarrollo de nuevos fármacos antiinflamatorios con toxicidad mínima.

Actividad anticancerígena

Estudios recientes han destacado el papel de los derivados de pirimidina en las terapias anticancerígenas. Estos compuestos han mostrado potencia antiproliferativa contra diversas líneas celulares de cáncer, lo que los hace valiosos para futuras investigaciones sobre opciones de tratamiento del cáncer .

Inhibición de quinasas

Se han sintetizado y evaluado derivados de pirimidina por su actividad inhibitoria contra un panel de quinasas. Por ejemplo, ciertos derivados exhibieron actividad inhibitoria selectiva y potente contra GSK-3b, una quinasa involucrada en numerosos procesos celulares . Esto sugiere su posible uso en el diseño de inhibidores de quinasas para aplicaciones terapéuticas.

Propiedades antimicrobianas

La diversidad estructural de las pirimidinas les permite poseer una amplia gama de actividades biológicas, incluyendo propiedades antimicrobianas. Se han utilizado para desarrollar tratamientos contra infecciones bacterianas, virales y fúngicas, contribuyendo significativamente al campo de los antiinfecciosos .

Trastornos neurológicos

Las pirimidinas tienen propiedades medicinales potenciales importantes para los agentes activos en el sistema nervioso central (SNC). Se han explorado por sus aplicaciones en el tratamiento de trastornos neurológicos, actuando como bloqueadores de los canales de calcio y antidepresivos .

Tratamiento de la diabetes mellitus

Debido a su versatilidad estructural, las pirimidinas se han investigado por su papel en el tratamiento de la diabetes mellitus. Ofrecen un enfoque prometedor para el desarrollo de nuevos agentes terapéuticos para controlar esta condición crónica .

Mecanismo De Acción

Target of Action

The primary targets of 4-Amino-5-bromofuro[2,3-D]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

4-Amino-5-bromofuro[2,3-D]pyrimidine exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes such as growth, differentiation, and metabolism .

Biochemical Pathways

The inhibition of protein kinases by 4-Amino-5-bromofuro[2,3-D]pyrimidine affects various biochemical pathways. These pathways are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The disruption of these pathways can lead to changes in cellular function and structure.

Result of Action

The molecular and cellular effects of 4-Amino-5-bromofuro[2,3-D]pyrimidine’s action are primarily related to its inhibition of protein kinases. This inhibition can disrupt normal cellular processes, potentially leading to changes in cell growth, differentiation, and metabolism .

Direcciones Futuras

Research into pyrimidines, including 4-Amino-5-bromofuro[2,3-D]pyrimidine, continues to be a promising area of study. Their diverse biological potential makes them interesting targets for the development of new therapeutic agents . Future research may focus on enhancing their anti-inflammatory activities with minimum toxicity .

Análisis Bioquímico

Biochemical Properties

4-Amino-5-bromofuro[2,3-D]pyrimidine is a pyrimidine derivative, and pyrimidine derivatives have been known to interact with various enzymes and proteins . They exert their biochemical effects through different mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Cellular Effects

They can influence cell function by interacting with various cell signaling pathways and affecting gene expression .

Molecular Mechanism

Pyrimidine derivatives have been known to exert their effects at the molecular level through various mechanisms, such as inhibiting protein kinases .

Propiedades

IUPAC Name |

5-bromofuro[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXSLPNUDZRXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2O1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301292130 | |

| Record name | 5-Bromofuro[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211525-35-7 | |

| Record name | 5-Bromofuro[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211525-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromofuro[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine](/img/structure/B1529499.png)